N2-cyclopropylpyridine-2,4-diamine vs. 2,4-Diaminopyridine: Physicochemical Differentiation for Medicinal Chemistry
N2-cyclopropylpyridine-2,4-diamine exhibits an increased molecular weight (149.19 g/mol) and topological polar surface area (50.94 Ų) compared to unsubstituted 2,4-diaminopyridine (MW: 109.13 g/mol, TPSA: 64.93 Ų) [1][2]. This change results from the addition of the cyclopropyl group and alters key drug-likeness parameters: the compound's calculated LogP (1.89) indicates greater lipophilicity, potentially improving membrane permeability for intracellular kinase targets relative to the more hydrophilic unsubstituted core [1][3].
| Evidence Dimension | Physicochemical Properties (MW, LogP, TPSA) |
|---|---|
| Target Compound Data | MW: 149.19 g/mol; LogP: 1.89; TPSA: 50.94 Ų |
| Comparator Or Baseline | 2,4-Diaminopyridine: MW: 109.13 g/mol; LogP: -0.58; TPSA: 64.93 Ų |
| Quantified Difference | MW: +40.06 g/mol; LogP: +2.47 units; TPSA: -13.99 Ų |
| Conditions | Calculated properties using standard cheminformatics software |
Why This Matters
These property shifts place N2-cyclopropylpyridine-2,4-diamine in a different region of chemical space, crucial for optimizing lead compounds where balanced lipophilicity and permeability are required.
- [1] ChemSrc. (2024). CAS 1249452-95-6: N2-cyclopropylpyridine-2,4-diamine. View Source
- [2] PubChem. (2025). 2,4-Diaminopyridine (Compound Summary). View Source
- [3] PubChem. (2025). N2-cyclopropylpyridine-2,4-diamine (Compound Summary). View Source
